2-Acetoxyhexanedioic acid

Description

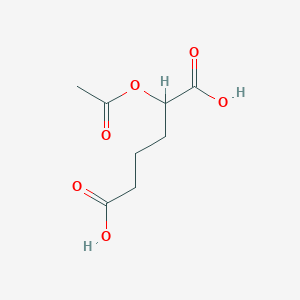

Structure

3D Structure

Properties

Molecular Formula |

C8H12O6 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-acetyloxyhexanedioic acid |

InChI |

InChI=1S/C8H12O6/c1-5(9)14-6(8(12)13)3-2-4-7(10)11/h6H,2-4H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

INKAOPBYKXYZOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(CCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical properties of 2-acetoxyhexanedioic acid

In-depth Technical Guide: 2-Acetoxyhexanedioic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of this compound: Current Knowledge and Data

This technical guide addresses the . Following a comprehensive search of available scientific literature and chemical databases, it has been determined that This compound is not a well-documented or characterized compound.

Our extensive investigation into publicly accessible chemical and scientific databases has yielded no specific experimental or theoretical data regarding the synthesis, physical properties (e.g., melting point, boiling point, solubility), or chemical properties (e.g., pKa, reactivity) of this compound.

Consequently, we are unable to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for this specific molecule. The absence of information suggests that this compound may be a novel compound that has not yet been synthesized or characterized.

For the benefit of researchers interested in this or structurally related molecules, we provide the following information on the parent compound, hexanedioic acid (commonly known as adipic acid), and general synthetic considerations for acetoxy-substituted carboxylic acids.

Parent Compound: Hexanedioic Acid (Adipic Acid)

Hexanedioic acid is a dicarboxylic acid with the chemical formula (CH₂)₄(COOH)₂. It is a crucial industrial chemical, primarily used in the production of nylon. Its physical and chemical properties are well-established.

Table 1: Physicochemical Properties of Hexanedioic Acid

| Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molar Mass | 146.14 g/mol |

| Melting Point | 152.1 °C |

| Boiling Point | 337.5 °C |

| Water Solubility | 1.4 g/100 mL at 20 °C |

| pKa₁ | 4.43 |

| pKa₂ | 5.41 |

General Synthetic Strategies for α-Acetoxy Carboxylic Acids

While a specific protocol for this compound is not available, a general approach for the synthesis of α-acetoxy carboxylic acids can be conceptualized. A plausible synthetic route could involve the α-hydroxylation of hexanedioic acid followed by acetylation.

Conceptual Experimental Workflow: Synthesis of this compound

This diagram illustrates a hypothetical two-step synthesis of this compound from a suitable precursor.

Caption: A conceptual workflow for the synthesis of this compound.

Logical Relationship of Functional Groups

The chemical properties of the target molecule would be dictated by the interplay of its three key functional groups: two carboxylic acids and one ester (acetoxy group).

Diagram of Functional Group Relationships

This diagram illustrates the expected chemical reactivity based on the functional groups present in this compound.

Caption: Key functional groups and their potential reactivity in this compound.

Conclusion and Future Directions

There is currently no available scientific literature detailing the . The information presented herein is based on the well-characterized parent compound, hexanedioic acid, and general principles of organic synthesis and reactivity.

For researchers and drug development professionals interested in this molecule, the following steps are recommended:

-

De novo Synthesis: Develop and execute a synthetic route to produce this compound. The conceptual workflow provided can serve as a starting point.

-

Structural Characterization: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound.

-

Physicochemical Property Determination: Conduct experiments to measure key properties such as melting point, boiling point, solubility in various solvents, and pKa values.

This foundational work is essential before any investigation into the biological activity or potential applications of this compound can be undertaken.

Disclaimer: This document is intended for informational purposes only and is based on the current state of publicly available scientific knowledge. The absence of data for this compound should be noted, and any experimental work should be conducted with appropriate safety precautions and by qualified personnel.

An In-depth Technical Guide to Hexanedioic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of hexanedioic acid and its derivatives, with a focus on compounds related to the requested 2-acetoxyhexanedioic acid. Due to a lack of specific data for this compound in publicly available chemical databases, this document focuses on providing comprehensive information on closely related and more extensively studied analogues.

Physicochemical Data of Hexanedioic Acid and Its Derivatives

A direct CAS number and molecular weight for this compound could not be identified from available resources, suggesting it is not a commonly cataloged compound. However, the properties of adipic acid (hexanedioic acid) and its other derivatives at the 2-position are well-documented and provide a valuable reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Adipic Acid | 124-04-9[1][2] | C₆H₁₀O₄[1][2] | 146.14[1] |

| 2-Hydroxyadipic Acid | 18294-85-4[3] | C₆H₁₀O₅[3] | 162.1[3] |

| 2-Oxoadipic Acid | 3184-35-8[4] | C₆H₈O₅[4] | 160.12[4] |

Note: The molecular weight of the theoretical this compound (C₈H₁₂O₆) would be approximately 204.18 g/mol , based on the addition of an acetyl group to 2-hydroxyadipic acid.

Adipic Acid: The Parent Compound

Adipic acid, or hexanedioic acid, is a white crystalline solid that serves as a fundamental building block in various industrial and biological processes.[2] It is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups.[1]

Key Properties of Adipic Acid:

-

IUPAC Name: Hexanedioic acid[1]

-

Melting Point: 152.1 °C[2]

-

Boiling Point: 337.5 °C[2]

-

Solubility: Soluble in water, with increasing solubility at higher temperatures.[2] It is also soluble in methanol and ethanol.[2]

From an industrial standpoint, adipic acid is a crucial monomer for the production of nylon-6,6 and polyurethanes.[2] In a biological context, derivatives of adipic acid are metabolites in the degradation pathways of lysine and tryptophan.

Experimental Considerations

Due to the absence of specific literature on this compound, experimental protocols for its synthesis, purification, or use in biological assays are not available. However, general methodologies for the synthesis of related compounds can be inferred.

Hypothetical Synthesis Workflow for this compound:

The synthesis of this compound would likely start from a precursor such as 2-hydroxyadipic acid or 2-oxoadipic acid. A potential synthetic route is outlined in the diagram below.

Caption: Hypothetical synthesis of this compound.

General Experimental Protocol for Acetylation:

A general protocol for the acetylation of a hydroxyl group on a dicarboxylic acid would involve the following steps:

-

Dissolution: The starting material (e.g., 2-hydroxyadipic acid) is dissolved in a suitable aprotic solvent.

-

Reagent Addition: An acetylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a base to neutralize the acidic byproduct.

-

Reaction: The reaction mixture is stirred, potentially with heating, for a period sufficient to ensure complete conversion.

-

Workup: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove impurities.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the pure this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Signaling Pathways and Biological Activity

There is no available information regarding the signaling pathways or specific biological activities of this compound. Research into the biological roles of related dicarboxylic acids, such as 2-hydroxyadipic acid and 2-oxoadipic acid, is ongoing. For instance, elevated urinary levels of 2-hydroxyadipic acid are observed in patients with 2-ketoadipic aciduria, a metabolic disorder affecting the breakdown of lysine, hydroxylysine, and tryptophan.[3]

Logical Relationship of Adipic Acid Derivatives in Metabolism:

The diagram below illustrates the general relationship between adipic acid and its 2-substituted derivatives in a metabolic context.

Caption: Metabolic relationship of adipic acid derivatives.

This guide provides a summary of the available information for compounds closely related to this compound. Researchers interested in this specific molecule may need to undertake its synthesis and characterization as a novel compound.

References

2-Acetoxyhexanedioic Acid: A Technical Whitepaper on a Novel Adipic Acid Derivative

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Acetoxyhexanedioic acid, a derivative of hexanedioic acid (adipic acid), represents a novel chemical entity with potential applications in drug delivery and polymer science. While direct research on this specific molecule is not present in the public domain, its structural similarity to adipic acid and other functionalized dicarboxylic acids suggests a range of predictable properties and potential uses. This whitepaper provides a comprehensive overview of the theoretical synthesis, predicted physicochemical properties, and potential applications of this compound, drawing upon existing knowledge of related compounds.

Discovery and History

There is no documented discovery or historical record of this compound in the available scientific literature. The compound is not found in major chemical databases under this name or its common synonyms. However, the history of its parent molecule, adipic acid, is well-established. Adipic acid was first synthesized in 1906 by French chemists L. Bouveault and R. Locquin through the oxidation of cyclohexanol.[1] It is a crucial industrial monomer, primarily used in the production of nylon 6-6.[1][2] Adipic acid and its derivatives have also been explored for various applications in medicine, including their use in controlled-release drug formulations to achieve pH-independent release profiles.[2][3][4] The exploration of this compound is a logical extension of the ongoing research into novel derivatives of adipic acid for specialized applications.

Theoretical Synthesis and Experimental Protocols

The synthesis of this compound can be hypothetically achieved through the acetylation of 2-hydroxyhexanedioic acid.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via acetylation of 2-hydroxyhexanedioic acid.

Materials:

-

Acetic anhydride

-

Pyridine (as catalyst)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2-hydroxyhexanedioic acid in a minimal amount of pyridine.

-

Addition of Acetylating Agent: To the stirred solution, add a stoichiometric excess (e.g., 1.5 to 2 equivalents) of acetic anhydride dropwise. The addition should be performed at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and allow it to stir for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the excess acetic anhydride by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of adipic acid and related acetylated compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C8H12O6 | Based on the addition of an acetyl group (C2H2O) to 2-hydroxyhexanedioic acid (C6H10O5). |

| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula. |

| Appearance | White crystalline solid | Similar to adipic acid.[2] |

| Melting Point | Likely lower than adipic acid (152 °C) | The addition of the bulkier acetoxy group may disrupt the crystal lattice, leading to a lower melting point. |

| Solubility | Soluble in water and polar organic solvents | The presence of two carboxylic acid groups and an ester group would confer polarity. Adipic acid is soluble in water.[2] |

| Acidity (pKa) | Two pKa values, likely similar to adipic acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4) | The electronic effect of the acetoxy group at the 2-position might slightly alter the pKa values compared to adipic acid. |

Potential Applications in Drug Development

Given the use of adipic acid in controlled-release formulations, this compound could offer novel properties as an excipient or a component of a prodrug strategy.

Potential Signaling Pathway for Investigation

As a dicarboxylic acid, this compound could potentially influence cellular metabolism. One area of investigation could be its effect on pathways regulated by metabolic intermediates.

Caption: Potential metabolic fate of this compound.

Applications in Controlled Drug Release

-

pH-Independent Release: Similar to adipic acid, this compound could be incorporated into matrix tablets to create a pH-independent release profile for both weakly acidic and weakly basic drugs.[3]

-

Biodegradable Polymers: The molecule could serve as a monomer for the synthesis of biodegradable polyesters with tunable properties. The acetoxy group could be a site for further functionalization or could influence the degradation rate of the polymer backbone.

-

Prodrug Design: The carboxylic acid groups could be used to form ester or amide linkages with a parent drug molecule, creating a prodrug. The acetoxy group could modulate the lipophilicity and enzymatic cleavage of the prodrug.

Future Directions

The lack of existing research on this compound presents a significant opportunity for novel investigations. Key areas for future research include:

-

Confirmation of Synthesis and Characterization: The first step would be to synthesize and fully characterize this compound to confirm its structure and properties.

-

Toxicology and Biocompatibility Studies: To assess its potential for pharmaceutical applications, comprehensive in vitro and in vivo toxicity and biocompatibility studies are necessary.

-

Evaluation in Drug Delivery Systems: The performance of this compound as an excipient in various controlled-release formulations should be systematically evaluated.

-

Exploration of Biological Activity: Investigating the intrinsic biological activity of the compound, if any, could open up new therapeutic possibilities.

Conclusion

This compound is a theoretically promising but unexplored derivative of adipic acid. Based on the known chemistry and applications of related compounds, it holds potential as a valuable tool in drug development, particularly in the design of novel drug delivery systems. The synthesis and characterization of this molecule, followed by a thorough investigation of its properties and biological effects, are warranted to unlock its full potential.

References

- 1. Adipic acid - American Chemical Society [acs.org]

- 2. Adipic acid - Wikipedia [en.wikipedia.org]

- 3. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 4. Adipic Acid | Rupa Health [rupahealth.com]

- 5. 2-Hydroxyhexanedioic Acid | 18294-85-4 [sigmaaldrich.com]

- 6. 18294-85-4|2-Hydroxyhexanedioic acid|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 2-Acetoxyhexanedioic Acid and its Relation to Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetoxyhexanedioic acid, a derivative of the industrially significant adipic acid. The document elucidates its structural relationship to the broader class of dicarboxylic acids, detailing its synthesis, physicochemical properties, and potential applications. A thorough understanding of this molecule is pertinent for researchers engaged in the design of novel organic compounds, including those with potential therapeutic applications. This guide furnishes detailed experimental protocols, presents quantitative data in a structured format, and utilizes graphical representations to illustrate key concepts and processes.

Introduction to Dicarboxylic Acids

Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH).[1] Their general molecular formula can be represented as HOOC-R-COOH, where 'R' can be an aliphatic or aromatic group.[1] These compounds are fundamental building blocks in organic synthesis and play a crucial role in various industrial processes, including the production of polymers like polyesters and polyamides.[2] Adipic acid (hexanedioic acid), the parent compound of this compound, is a prime example of a commercially vital dicarboxylic acid, serving as a key precursor in the manufacturing of nylon.[3]

The chemical behavior of dicarboxylic acids is largely dictated by the two carboxyl groups. Their acidity, reactivity, and physical properties are influenced by the nature of the 'R' group and the distance between the two carboxylic acid moieties.[4]

This compound: A Substituted Dicarboxylic Acid

This compound, also known as 2-acetoxyadipic acid, is a derivative of hexanedioic acid where an acetoxy group (-OCOCH₃) is substituted at the alpha-carbon (the carbon atom adjacent to one of the carboxyl groups). This substitution significantly influences the molecule's properties, introducing chirality at the C2 position and altering its polarity and potential biological activity.

Structural Relationship

The relationship between this compound, its precursor 2-hydroxyhexanedioic acid, and the parent dicarboxylic acid, hexanedioic acid, is illustrated in the following diagram:

Caption: Logical relationship of this compound.

Synthesis of this compound

The synthesis of this compound is most practicably achieved through a two-step process starting from a suitable precursor. A plausible and efficient synthetic route involves the hydroxylation of a readily available starting material to yield 2-hydroxyhexanedioic acid, followed by the acetylation of the hydroxyl group.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyhexanedioic Acid

While various methods for α-hydroxylation of carboxylic acids exist, a common approach involves the bromination of the α-position followed by nucleophilic substitution with a hydroxide source.

Materials:

-

Hexanedioic acid

-

Thionyl chloride (SOCl₂)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or UV light (initiator)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Appropriate organic solvents (e.g., carbon tetrachloride, diethyl ether)

Procedure:

-

Acid Chloride Formation: Convert hexanedioic acid to its mono-acid chloride by reacting it with a controlled amount of thionyl chloride. This activates the α-position for subsequent bromination.

-

α-Bromination (Hell-Volhard-Zelinsky reaction): React the acid chloride with N-Bromosuccinimide in the presence of a radical initiator (AIBN or UV light) to introduce a bromine atom at the C2 position.

-

Hydrolysis: Carefully hydrolyze the resulting 2-bromohexanedioyl chloride with water to yield 2-bromohexanedioic acid.

-

Nucleophilic Substitution: Treat the 2-bromohexanedioic acid with an aqueous solution of sodium hydroxide. The bromide is displaced by a hydroxyl group via an Sₙ2 reaction.

-

Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate groups and precipitate the 2-hydroxyhexanedioic acid. The product can then be isolated by filtration and purified by recrystallization.

Step 2: Acetylation of 2-Hydroxyhexanedioic Acid

The hydroxyl group of 2-hydroxyhexanedioic acid can be acetylated using acetic anhydride, a common and effective acetylating agent. The use of a base catalyst, such as pyridine, is often employed to facilitate the reaction.[5]

Materials:

-

2-Hydroxyhexanedioic acid

-

Acetic anhydride (Ac₂O)[5]

-

Pyridine (dry)[5]

-

Toluene

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-hydroxyhexanedioic acid (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).[5]

-

Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (approximately 1.5-2.0 equivalents per hydroxyl group) dropwise.[5]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.[5]

-

Quenching: Quench the reaction by the careful addition of dry methanol to consume any excess acetic anhydride.[5]

-

Work-up:

-

Co-evaporate the reaction mixture with toluene to remove the pyridine.[5]

-

Dilute the residue with dichloromethane or ethyl acetate.[5]

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.[5]

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.[5]

Physicochemical Properties

| Property | Hexanedioic Acid (Adipic Acid) | 2-Hydroxyhexanedioic Acid (Estimated) | This compound (Estimated) |

| Molecular Formula | C₆H₁₀O₄ | C₆H₁₀O₅ | C₈H₁₂O₆ |

| Molar Mass ( g/mol ) | 146.14 | 162.14 | 204.18 |

| Appearance | White crystalline solid | White crystalline solid | Colorless to pale yellow solid or viscous oil |

| Melting Point (°C) | 152 | Lower than adipic acid | Lower than 2-hydroxyhexanedioic acid |

| Boiling Point (°C) | 337.5 | Higher than adipic acid | Higher than 2-hydroxyhexanedioic acid |

| Solubility in Water | Slightly soluble | More soluble than adipic acid | Moderately soluble |

| Acidity (pKa₁) | ~4.43 | Expected to be slightly lower than adipic acid | Expected to be slightly lower than adipic acid |

| Acidity (pKa₂) | ~5.41 | Expected to be slightly lower than adipic acid | Expected to be slightly lower than adipic acid |

Note: The introduction of the polar hydroxyl and acetoxy groups is expected to increase the boiling point and water solubility compared to the parent adipic acid. The melting point may decrease due to a disruption in the crystal lattice. The electron-withdrawing nature of the α-substituents is predicted to slightly increase the acidity of the carboxylic acid groups.[4]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected key features in each spectrum are outlined below.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.[6][7][8]

-

C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.[6][7][8]

-

C=O Stretch (Ester): A strong, sharp absorption around 1735-1750 cm⁻¹.[9]

-

C-O Stretch (Ester and Carboxylic Acid): Absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Protons (-COOH): A broad singlet typically observed downfield, around 10-13 ppm.[6][7][8]

-

α-Proton (-CH(OAc)-): A multiplet (likely a triplet or doublet of doublets) shifted downfield due to the adjacent oxygen and carbonyl group, expected in the range of 4.5-5.5 ppm.

-

Acetyl Protons (-OCOCH₃): A sharp singlet at around 2.0-2.2 ppm.

-

Methylene Protons (-CH₂-): A series of multiplets in the upfield region, typically between 1.5-2.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Carbonyls (-COOH): Two signals in the range of 170-185 ppm.[6][7][8]

-

Ester Carbonyl (-OCOCH₃): A signal around 170 ppm.[9]

-

α-Carbon (-CH(OAc)-): A signal shifted downfield due to the attached oxygen, expected around 70-80 ppm.

-

Acetyl Carbon (-OCOCH₃): A signal around 20-22 ppm.

-

Methylene Carbons (-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.

Potential Applications and Future Directions

While specific applications for this compound are not well-documented, its structural features suggest several areas of potential interest for researchers:

-

Prodrug Design: The acetoxy group can serve as a labile protecting group for a hydroxyl functionality. In a biological system, esterases could cleave the acetoxy group to release the corresponding α-hydroxy dicarboxylic acid. This strategy is often employed in drug development to improve the pharmacokinetic properties of a parent molecule.

-

Polymer Chemistry: As a difunctional monomer, this compound could be incorporated into polyesters or polyamides. The pendant acetoxy group could be used for post-polymerization modification or to influence the polymer's physical properties, such as its thermal stability or solubility.

-

Asymmetric Synthesis: The chiral center at the C2 position makes this molecule a potential building block in asymmetric synthesis for the preparation of more complex, stereochemically defined molecules.

-

Biological Activity Screening: Derivatives of adipic acid have been investigated for various biological activities.[10][11] this compound could be screened for a range of biological effects, including antimicrobial, anti-inflammatory, or enzyme inhibitory activities.

Future research should focus on the development of an efficient and stereoselective synthesis of this compound. A thorough characterization of its physicochemical properties and an exploration of its reactivity and biological profile will be crucial for unlocking its full potential in various scientific and industrial domains.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. Synthesis and characterization of new and potent alpha-lipoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Theoretical Modeling Guide for 2-Acetoxyhexanedioic Acid: A Multiscale Computational Approach

Disclaimer: As of late 2025, dedicated theoretical modeling studies on 2-acetoxyhexanedioic acid are not available in the public domain. This guide, therefore, presents a comprehensive, hypothetical framework for the computational investigation of this molecule, drawing upon established theoretical methodologies and data from analogous dicarboxylic and organic acids. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals initiating theoretical studies on this compound.

Introduction

This compound, a derivative of adipic acid, presents an interesting subject for theoretical modeling due to its potential applications in polymer science and as a bioactive molecule. Computational chemistry and molecular modeling offer powerful tools to elucidate its structural, electronic, and dynamic properties, providing insights that can guide experimental work and accelerate development. This technical guide outlines a multiscale theoretical approach, from quantum mechanical calculations on the single-molecule level to molecular dynamics simulations of its behavior in a condensed phase.

Computational Methodologies

A robust theoretical investigation of this compound necessitates a combination of quantum chemistry and classical molecular dynamics simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure and properties of molecules.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

-

Conformational Search: A preliminary conformational search is performed using a lower level of theory (e.g., PM7) to identify low-energy conformers.

-

DFT Optimization: The lowest energy conformers are then subjected to geometry optimization using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)). The choice of functional can be guided by literature on similar organic acids.

-

Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR, Raman).

-

Property Calculations: Single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound in a solvent, which is crucial for understanding its interactions in a biological or chemical system.

Experimental Protocol: Molecular Dynamics Simulation

-

Force Field Parameterization: A suitable classical force field (e.g., AMBER, GROMOS) is selected. If parameters for the acetoxy group on a dicarboxylic acid are not available, they are derived using quantum mechanical calculations (e.g., fitting to electrostatic potential and dihedral scans).

-

System Setup: A simulation box is created containing one or more this compound molecules and a solvent, typically water (e.g., TIP3P or SPC/E water model). Ions are added to neutralize the system.

-

Energy Minimization: The energy of the initial system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 298.15 K) and then equilibrated at constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production Run: A long production simulation (e.g., 100-1000 ns) is run in the NVT or NPT ensemble to collect trajectory data for analysis.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate properties such as radial distribution functions (RDFs) to understand solvation structure, root-mean-square deviation (RMSD) to assess conformational stability, and hydrogen bonding dynamics.

Data Presentation

The following tables are templates for presenting the quantitative data that would be generated from the proposed theoretical modeling studies.

Table 1: Calculated Geometric Parameters of this compound (Lowest Energy Conformer)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1=O1 | Value |

| C1-O2 | Value | |

| O2-C2 | Value | |

| C2-C3 | Value | |

| ... | ... | |

| Bond Angles | O1=C1-O2 | Value |

| C1-O2-C2 | Value | |

| ... | ... | |

| Dihedral Angles | O1=C1-O2-C2 | Value |

| ... | ... |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| Total Energy (Hartree) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Calculated Vibrational Frequencies of this compound (Selected Modes)

| Mode Number | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| 1 | Value | Value | C=O stretch (carboxylic acid) |

| 2 | Value | Value | C=O stretch (ester) |

| 3 | Value | Value | C-H stretch |

| ... | ... | ... | ... |

Table 4: Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Force Field | e.g., GAFF |

| Water Model | e.g., TIP3P |

| Box Size (ų) | Value |

| Number of Water Molecules | Value |

| Temperature (K) | 298.15 |

| Pressure (bar) | 1 |

| Simulation Time (ns) | 500 |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed computational workflows and the multiscale nature of the investigation.

Caption: Computational workflow for theoretical modeling.

Caption: Logical diagram of the multiscale modeling approach.

Conclusion

This guide provides a foundational workflow for the theoretical modeling of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain a comprehensive understanding of its properties from the electronic to the macroscopic level. The data and insights generated from such a study would be invaluable for guiding the synthesis, characterization, and application of this and related molecules in various scientific and industrial fields. Future work could involve extending these models to study its interaction with other molecules, polymers, or biological targets, further elucidating its potential roles and functionalities.

An In-depth Technical Guide on the Solubility of 2-Acetoxyhexanedioic Acid and Structurally Related Compounds

Introduction

Understanding the solubility of a compound is a critical parameter in various stages of research and development, including process design, formulation, and purification. This technical guide offers a comprehensive overview of the solubility of hexanedioic acid (adipic acid), a precursor to 2-acetoxyhexanedioic acid, in a range of common solvents. Furthermore, it provides a detailed experimental protocol for determining the solubility of solid organic acids, which can be directly applied to this compound.

Quantitative Solubility Data for Hexanedioic Acid (Adipic Acid)

The following table summarizes the mole fraction solubility (x) of adipic acid in various solvents at different temperatures. This data is derived from the work of Gaivoronskii and Granzhan (2005). Adipic acid is moderately soluble in water and its solubility increases with temperature. It is also soluble in various organic solvents such as alcohols and acetone.[1][2][3]

| Temperature (K) | Water | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | tert-Butanol | Acetone | 1,4-Dioxane | Acetic Acid |

| 273.15 | 0.0018 | 0.133 | 0.091 | 0.068 | 0.046 | 0.055 | 0.038 | 0.051 | 0.039 | 0.021 |

| 283.15 | 0.0029 | 0.178 | 0.123 | 0.092 | 0.063 | 0.074 | 0.052 | 0.073 | 0.057 | 0.031 |

| 293.15 | 0.0045 | 0.230 | 0.162 | 0.121 | 0.084 | 0.097 | 0.070 | 0.101 | 0.081 | 0.045 |

| 303.15 | 0.0071 | 0.292 | 0.209 | 0.157 | 0.111 | 0.125 | 0.093 | 0.138 | 0.113 | 0.064 |

| 313.15 | 0.0111 | 0.362 | 0.265 | 0.200 | 0.144 | 0.159 | 0.122 | 0.184 | 0.155 | 0.091 |

| 323.15 | 0.0172 | 0.440 | 0.330 | 0.252 | 0.185 | 0.200 | 0.158 | 0.243 | 0.210 | 0.128 |

| 333.15 | 0.0265 | 0.525 | 0.405 | 0.315 | 0.235 | 0.248 | 0.202 | 0.315 | 0.280 | 0.178 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[4][5] It involves preparing a saturated solution, taking a known mass or volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

2.1. Materials and Equipment

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

The solid solute (e.g., this compound)

-

The desired solvent(s)

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a sealed container (e.g., a jacketed glass vessel or a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (with a filter membrane compatible with the solvent) into a pre-weighed container (e.g., an evaporating dish or vial). This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container. This can be achieved by placing the container in an oven at a temperature below the decomposition point of the solute or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry solid residue. Repeat the drying and weighing steps until a constant mass is obtained.

-

2.3. Data Calculation

-

Mass of the solute (m_solute): (Mass of container + solid) - (Mass of empty container)

-

Mass of the solvent (m_solvent): (Mass of container + solution) - (Mass of container + solid)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of Adipic Acid in Organic Solvents and Water | Semantic Scholar [semanticscholar.org]

- 3. Solubility of adipic acid in organic solvents and water | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

Methodological & Application

Synthesis of 2-Acetoxyhexanedioic Acid: Application Notes and Laboratory Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and laboratory protocols for the synthesis of 2-acetoxyhexanedioic acid. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 2-hydroxyhexanedioic acid, followed by its acetylation to yield the final product. This methodology is designed for laboratory-scale synthesis and is applicable for research and development purposes in the fields of organic chemistry, medicinal chemistry, and materials science.

Overview of the Synthetic Route

The synthesis of this compound is achieved through a two-step reaction sequence:

-

Step 1: Synthesis of 2-Hydroxyhexanedioic Acid. This intermediate is prepared from adipic acid via a two-stage process: a. Bromination: Adipic acid is first converted to 2-bromohexanedioic acid using the Hell-Volhard-Zelinsky reaction.[1][2][3][4] b. Hydrolysis: The resulting 2-bromohexanedioic acid is then hydrolyzed to 2-hydroxyhexanedioic acid.

-

Step 2: Acetylation of 2-Hydroxyhexanedioic Acid. The hydroxyl group of 2-hydroxyhexanedioic acid is acetylated using acetic anhydride to produce the final product, this compound.[5][6]

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Expected Yield (%) |

| 1a | Bromination | Adipic Acid | Bromine, Phosphorus tribromide (catalytic) | None (neat) | 8-12 hours | 80-90 | 70-80 |

| 1b | Hydrolysis | 2-Bromohexanedioic Acid | Water, Sodium carbonate | Water | 4-6 hours | 100 (Reflux) | 85-95 |

| 2 | Acetylation | 2-Hydroxyhexanedioic Acid | Acetic anhydride, Pyridine | Pyridine | 2-4 hours | Room Temperature | 75-85 |

Experimental Protocols

Step 1a: Synthesis of 2-Bromohexanedioic Acid via Hell-Volhard-Zelinsky Reaction

This protocol describes the alpha-bromination of adipic acid.

Materials:

-

Adipic acid

-

Red phosphorus (or phosphorus tribromide, catalytic amount)

-

Bromine

-

Round-bottom flask (equipped with a reflux condenser and a dropping funnel)

-

Heating mantle

-

Stir bar

Procedure:

-

In a round-bottom flask, place adipic acid and a catalytic amount of red phosphorus (approximately 5% by weight of adipic acid).

-

Assemble the flask with a reflux condenser and a dropping funnel.

-

Carefully add bromine dropwise from the dropping funnel to the flask. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a fume hood or neutralized with a base trap.

-

After the addition of bromine is complete, heat the reaction mixture to 80-90°C with stirring.[1]

-

Maintain the temperature and continue stirring for 8-12 hours, or until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to quench any remaining phosphorus tribromide and bromine.

-

The crude 2-bromohexanedioic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization.

Step 1b: Synthesis of 2-Hydroxyhexanedioic Acid via Hydrolysis

This protocol details the conversion of 2-bromohexanedioic acid to 2-hydroxyhexanedioic acid.

Materials:

-

2-Bromohexanedioic acid

-

Sodium carbonate

-

Distilled water

-

Hydrochloric acid (for acidification)

-

Round-bottom flask (equipped with a reflux condenser)

-

Heating mantle

-

Stir bar

Procedure:

-

Dissolve 2-bromohexanedioic acid in an aqueous solution of sodium carbonate in a round-bottom flask.

-

Heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2 to precipitate the 2-hydroxyhexanedioic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.

Step 2: Synthesis of this compound via Acetylation

This protocol describes the acetylation of the hydroxyl group of 2-hydroxyhexanedioic acid. To avoid the potential side reaction of mixed anhydride formation with the carboxylic acid groups, this procedure is performed under basic conditions using pyridine, which also acts as the solvent.[5][6]

Materials:

-

2-Hydroxyhexanedioic acid

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Round-bottom flask

-

Stir bar

-

Ice bath

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-hydroxyhexanedioic acid in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring. An excess of acetic anhydride is typically used.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

References

- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. byjus.com [byjus.com]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

applications of 2-acetoxyhexanedioic acid in organic synthesis

Disclaimer

The following application notes and protocols for 2-acetoxyhexanedioic acid are hypothetical and illustrative. Extensive searches of the scientific literature did not yield specific documented applications or experimental protocols for this particular compound. The information presented is based on the inferred reactivity of its functional groups (a diacid and an acetate ester) and draws parallels from established organic synthesis principles and reactions of similar molecules. The experimental protocols are adapted from known procedures for analogous transformations.

Introduction

This compound, a derivative of adipic acid, is a bifunctional molecule with potential applications in organic synthesis. Its structure, featuring two carboxylic acid moieties and an acetoxy group at the α-position, offers multiple reactive sites for chemical modification. While not a commonly cited reagent or building block in the chemical literature, its functional groups suggest its utility in several areas, including the synthesis of chiral molecules, the formation of functionalized cyclic compounds, and as a monomer in polymer chemistry. These potential applications are explored in the following sections.

Application Note 1: Enantioselective Synthesis of Chiral Lactones

Concept: The enzymatic hydrolysis of the acetate group in this compound can potentially proceed enantioselectively to yield a chiral 2-hydroxyhexanedioic acid. The resulting hydroxy diacid is a valuable chiral building block that can be converted into various other useful molecules, including chiral lactones, which are common structural motifs in natural products and pharmaceuticals. Subsequent acid-catalyzed lactonization of the in situ-formed chiral hydroxy-diacid would lead to the corresponding chiral lactone.

Hypothetical Data Summary

The following table summarizes hypothetical data for the enzymatic hydrolysis and subsequent lactonization to illustrate the potential of this approach.

| Entry | Enzyme | Solvent System | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) of Lactone |

| 1 | Lipase A from Candida antarctica | Phosphate Buffer/Toluene | 30 | >99 | 95 |

| 2 | Lipase from Pseudomonas cepacia | Phosphate Buffer/MTBE | 35 | 98 | 92 |

| 3 | Porcine Pancreatic Lipase | Phosphate Buffer | 37 | 85 | 78 |

Experimental Protocol: Chemo-enzymatic Synthesis of (R)-tetrahydro-5-oxo-2-furancarboxylic acid

This protocol is adapted from general procedures for enzymatic hydrolysis of esters followed by lactonization.

Materials:

-

This compound

-

Immobilized Lipase A from Candida antarctica (CAL-A)

-

Phosphate buffer (0.1 M, pH 7.2)

-

Toluene

-

Ethyl acetate

-

2 M Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enzymatic Hydrolysis: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of phosphate buffer and 20 mL of toluene. To this biphasic solution, add 200 mg of immobilized CAL-A.

-

The reaction mixture is stirred at 30°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion (typically 24-48 hours), the enzyme is removed by filtration and washed with a small amount of water.

-

Lactonization: The aqueous layer is acidified to pH 2 with 2 M HCl and then saturated with sodium chloride.

-

The aqueous solution is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude 2-hydroxyhexanedioic acid is then dissolved in 50 mL of toluene, and a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%) is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the chiral lactone.

Visualization of the Workflow

Caption: Chemo-enzymatic synthesis of a chiral lactone.

Application Note 2: Synthesis of 2-Substituted Cyclopentanones

Concept: this compound can serve as a precursor for the synthesis of functionalized cyclopentanones through a Dieckmann condensation reaction. The carboxylic acids would first be esterified, and then treatment with a strong base would induce intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation would yield a 2-acetoxycyclopentanone. The acetoxy group can be retained or hydrolyzed depending on the reaction conditions, providing access to either 2-acetoxycyclopentanone or 2-hydroxycyclopentanone, both of which are versatile synthetic intermediates.

Hypothetical Data Summary

The following table presents hypothetical yields for the key steps in the synthesis of 2-substituted cyclopentanones.

| Entry | Ester Type | Base for Cyclization | Yield of Cyclized Product (%) | Yield of Decarboxylation (%) |

| 1 | Diethyl Ester | Sodium Ethoxide | 85 | 92 |

| 2 | Dimethyl Ester | Sodium Methoxide | 82 | 90 |

| 3 | Di-tert-butyl Ester | Potassium tert-butoxide | 75 | 88 |

Experimental Protocol: Synthesis of 2-Acetoxycyclopentanone

This protocol is based on standard procedures for the Dieckmann condensation.

Materials:

-

This compound

-

Ethanol (absolute)

-

Thionyl chloride or sulfuric acid (catalytic)

-

Sodium metal

-

Toluene (dry)

-

Aqueous HCl

-

Aqueous NaOH

-

Diethyl ether

Procedure:

-

Esterification: A solution of this compound (1 mmol) in absolute ethanol (20 mL) is cooled to 0°C. Thionyl chloride (2.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and then heated at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give diethyl 2-acetoxyhexanedioate.

-

Dieckmann Condensation: A solution of diethyl 2-acetoxyhexanedioate (1 mmol) in dry toluene (10 mL) is added dropwise to a suspension of sodium ethoxide (1.1 mmol) in dry toluene (10 mL) at reflux. The reaction is refluxed for an additional 2 hours.

-

The reaction mixture is cooled, and quenched by the addition of aqueous HCl (1 M). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude β-keto ester.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is heated at reflux in aqueous NaOH (10%, 20 mL) for 4 hours. The mixture is cooled and acidified with concentrated HCl.

-

The acidified mixture is then heated at reflux for 2 hours to effect decarboxylation.

-

After cooling, the mixture is extracted with diethyl ether, and the organic extracts are washed with brine, dried, and concentrated.

-

Purification: The crude 2-acetoxycyclopentanone is purified by distillation or column chromatography.

Visualization of the Synthetic Pathway

Caption: Synthesis of 2-acetoxycyclopentanone.

Application Note 3: Functionalized Polyesters

Concept: As a dicarboxylic acid, this compound can be used as a monomer in condensation polymerization reactions with diols to form polyesters. The pendant acetoxy group along the polymer backbone can modify the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and degradability. Furthermore, the acetoxy group can be a site for post-polymerization modification, allowing for the introduction of other functional groups.

Hypothetical Data Summary

This table shows a hypothetical comparison of polymer properties based on the incorporation of this compound.

| Monomer Composition | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) | Degradation Onset (°C) |

| Adipic Acid + 1,4-Butanediol | 15,000 | -60 | 350 |

| This compound + 1,4-Butanediol | 14,500 | -52 | 320 |

| Adipic Acid/2-Acetoxyhexanedioic Acid (1:1) + 1,4-Butanediol | 14,800 | -56 | 335 |

Experimental Protocol: Synthesis of a Functionalized Polyester

This is a general procedure for polyester synthesis via condensation polymerization.

Materials:

-

This compound

-

1,4-Butanediol

-

Titanium(IV) isopropoxide (catalyst)

-

Toluene

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, this compound (1 mol) and 1,4-butanediol (1.05 mol) are charged.

-

The mixture is heated to 150°C under a slow stream of nitrogen to form a homogenous melt.

-

Titanium(IV) isopropoxide (0.1 mol%) is added as a catalyst.

-

The temperature is gradually increased to 200°C over 2 hours, and water is collected as it distills from the reaction mixture.

-

After the majority of the water has been removed, a vacuum is slowly applied to remove the remaining water and excess diol, and to increase the molecular weight of the polymer.

-

The polymerization is continued under high vacuum at 220°C for 4-6 hours, or until the desired viscosity is reached.

-

The resulting polymer is cooled to room temperature under nitrogen and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Visualization of the Polymerization Process

Caption: Polyester synthesis from functionalized diacid.

Application Notes and Protocols for the Use of 2-Acetoxyhexanedioic Acid in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-acetoxyhexanedioic acid as a functional monomer in polymer synthesis. The protocols outlined below are based on established methods for polyester synthesis and are intended to serve as a starting point for the development of novel polymers with tailored properties.

Introduction to this compound as a Polymer Precursor

This compound, a derivative of adipic acid, is a promising bifunctional monomer for the synthesis of functional polyesters. The presence of the acetoxy side group offers a unique opportunity to introduce hydrolyzable moieties directly into the polymer backbone. This feature can be exploited to create biodegradable materials or to develop drug delivery systems where the release of an active compound is triggered by the hydrolysis of the ester bond. The versatility of polyester chemistry allows for the combination of this compound with various co-monomers to fine-tune the physical, chemical, and biological properties of the resulting polymers.[1][2][3]

Potential Applications

The incorporation of the acetoxy group into a polyester backbone opens up a range of potential applications, particularly in the biomedical and pharmaceutical fields.

-

Biodegradable Polymers: The ester linkages in the polymer backbone, including the pendant acetoxy group, are susceptible to hydrolysis, leading to the degradation of the polymer into smaller, potentially biocompatible molecules. This makes polymers derived from this compound attractive candidates for environmentally friendly plastics and temporary biomedical implants.[1][2]

-

Drug Delivery Systems: The acetoxy group can be envisioned as a pro-drug attachment point. By replacing the acetyl group with a therapeutic molecule, a polymer-drug conjugate could be synthesized. The drug would then be released in a controlled manner through the hydrolysis of the ester bond under physiological conditions. The rate of drug release could potentially be tuned by modifying the polymer's hydrophilicity and crystallinity.

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters using this compound. Researchers should note that optimization of reaction conditions (e.g., temperature, time, catalyst concentration) will be necessary to achieve desired polymer properties.

Protocol 1: Direct Polycondensation of this compound with a Diol

This protocol describes the synthesis of a polyester via melt polycondensation, a common method for producing polyesters from dicarboxylic acids and diols.[4]

Materials:

-

This compound

-

Diol (e.g., 1,4-butanediol, 1,6-hexanediol)

-

Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

-

High-boiling point solvent (optional, for solution polycondensation, e.g., diphenyl ether)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add equimolar amounts of this compound and the chosen diol.

-

Catalyst Addition: Add the catalyst to the reaction mixture. The catalyst concentration is typically in the range of 0.01-0.1 mol% relative to the dicarboxylic acid.

-

First Stage - Esterification: Heat the reaction mixture under a slow stream of nitrogen to a temperature of 150-180°C. The reaction is carried out for 2-4 hours, during which water is formed as a byproduct and removed by distillation.

-

Second Stage - Polycondensation: Gradually increase the temperature to 200-230°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and diol, driving the polymerization reaction to completion and increasing the molecular weight of the polymer. This stage is typically continued for 4-8 hours.

-

Polymer Recovery: Once the desired viscosity is reached (indicating high molecular weight), cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform, dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

-

Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: Solution Polycondensation via the Diacyl Chloride

This method involves the conversion of the dicarboxylic acid to a more reactive diacyl chloride, which can then be polymerized with a diol at lower temperatures.

Part A: Synthesis of 2-Acetoxyhexanedioyl Dichloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases.

-

Reaction: Add this compound to the flask and slowly add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reflux: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting 2-acetoxyhexanedioyl dichloride can be purified by vacuum distillation.

Part B: Solution Polycondensation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diol in a dry, aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane).

-

Monomer Addition: Cool the solution in an ice bath and slowly add the 2-acetoxyhexanedioyl dichloride (dissolved in the same solvent) from the dropping funnel. An acid scavenger, such as pyridine or triethylamine (2 equivalents), is typically added to the diol solution to neutralize the HCl byproduct.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

-

Polymer Recovery and Purification: The polymer can be isolated by precipitating the reaction mixture into a non-solvent like methanol or water. The precipitated polymer is then filtered, washed extensively to remove any salts and unreacted monomers, and dried under vacuum.

Data Presentation

| Run | Monomers (Molar Ratio) | Catalyst (mol%) | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |

| 1 | 2-AHDA¹: BDO² (1:1) | Sn(Oct)₂³ (0.05) | 180/220 | 2/6 | 15,000 | 1.8 | -25 | 55 |

| 2 | 2-AHDA¹: HDO⁴ (1:1) | Ti(OⁱPr)₄⁵ (0.05) | 180/220 | 2/6 | 18,000 | 1.9 | -30 | 60 |

| 3 | 2-AHDA-Cl⁶: BDO² (1:1) | Pyridine | 25 | 24 | 25,000 | 1.5 | -20 | 65 |

¹ this compound ² 1,4-Butanediol ³ Tin(II) 2-ethylhexanoate ⁴ 1,6-Hexanediol ⁵ Titanium(IV) isopropoxide ⁶ 2-Acetoxyhexanedioyl dichloride

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Caption: Workflow for direct polycondensation.

Caption: Workflow for solution polycondensation.

References

The Untapped Potential of 2-Acetoxyhexanedioic Acid in Novel Material Development: A Prospective Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetoxyhexanedioic acid, a functionalized derivative of adipic acid, represents a promising yet largely unexplored building block for the creation of novel materials with tailored properties. While specific literature on this compound is scarce, its inherent functionalities—a carboxylic acid at each end and a reactive acetoxy group—suggest significant potential for applications in polymer chemistry, particularly for biodegradable polyesters and functional polymers in the biomedical field. This document provides a prospective overview of its potential applications, drawing parallels from the well-established use of hexanedioic acid (adipic acid) and other functionalized monomers in material science. We present hypothetical application notes and generalized experimental protocols to guide future research in harnessing the capabilities of this intriguing molecule.

Introduction: The Promise of Functionalized Dicarboxylic Acids

The development of advanced materials with precise functionalities is a cornerstone of modern science. Dicarboxylic acids are fundamental monomers in the synthesis of polyesters, polyamides, and other condensation polymers. The introduction of functional groups onto the monomer backbone allows for the tuning of material properties such as biodegradability, drug conjugation capability, and stimuli-responsiveness.

Hexanedioic acid, commonly known as adipic acid, is a key component in the production of nylon and other polymers.[1][2][3][4][5] The presence of an acetoxy group at the 2-position of hexanedioic acid, creating this compound, offers a reactive handle for post-polymerization modification or for influencing the polymer's characteristics. This could lead to the development of novel materials for drug delivery, tissue engineering, and smart coatings.

Hypothetical Applications in Novel Material Development

While direct experimental data for this compound is not currently available in published literature, its structure suggests several compelling applications:

-

Biodegradable Polyesters for Drug Delivery: Co-polymerization of this compound with biocompatible diols could yield biodegradable polyesters. The acetoxy group could be designed to undergo hydrolysis, leading to a controlled degradation rate and the release of encapsulated therapeutic agents. The synthesis of polymers for drug delivery systems is a well-established field, with various biocompatible polymers being utilized.[6][7]

-

Functional Polymer Scaffolds for Tissue Engineering: The carboxylic acid groups can be used for cross-linking to form hydrogels, while the acetoxy group could be modified with cell-adhesive peptides or growth factors to promote tissue regeneration. Hydrogels based on biocompatible polymers have been explored for such applications.[8][9]

-

pH-Responsive Materials: The hydrolysis of the ester linkage in the acetoxy group is susceptible to changes in pH. This property could be exploited to create "smart" materials that change their solubility or release a payload in response to specific pH environments, such as those found in tumor microenvironments or endosomal compartments of cells.[10]

Generalized Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polymers derived from this compound. These are intended as a starting point for researchers and will require optimization based on specific experimental goals.

Synthesis of this compound

A potential synthetic route to this compound could involve the alpha-bromination of hexanedioic acid followed by nucleophilic substitution with an acetate salt.

Protocol:

-

Alpha-Bromination of Hexanedioic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexanedioic acid in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

Remove the solvent under reduced pressure to obtain crude 2-bromohexanedioic acid.

-

Acetoxylation: Dissolve the crude 2-bromohexanedioic acid in a polar aprotic solvent (e.g., DMF).

-

Add sodium acetate and heat the mixture.

-

Monitor the reaction by TLC.

-

After completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Synthesis of a Polyester via Polycondensation

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of this compound and a diol (e.g., 1,4-butanediol).

-

Add a catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid or titanium(IV) isopropoxide).

-

Heat the mixture to a high temperature (e.g., 180-220 °C) under a slow stream of nitrogen to remove the water formed during the reaction.

-

Once the initial water evolution ceases, apply a vacuum to further drive the polymerization and remove any remaining byproducts.

-

Continue the reaction until the desired molecular weight is achieved (monitored by viscosity measurements).

-

Cool the polymer to room temperature and dissolve it in a suitable solvent for further characterization.

Prospective Data and Characterization

While no specific quantitative data exists for materials derived from this compound, the following table outlines the expected characterization techniques and hypothetical data that would be crucial for evaluating such novel polymers.

| Property | Technique | Hypothetical Data/Observation |

| Chemical Structure | NMR (¹H, ¹³C), FT-IR | Peaks corresponding to the ester and carboxylic acid groups of the monomer and the resulting polyester backbone. |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). |

| Degradation Rate | In vitro degradation study (e.g., in PBS buffer at 37 °C) | Mass loss over time, changes in molecular weight. |

| Drug Release Profile | UV-Vis Spectroscopy, HPLC | Cumulative drug release as a function of time. |

| Biocompatibility | Cell viability assays (e.g., MTT assay) | High cell viability indicating low cytotoxicity. |

Visualizing the Potential: Workflow and Pathways

To illustrate the potential research and development pathway for novel materials based on this compound, the following diagrams are provided.

Caption: Workflow for the development of novel materials from this compound.

Caption: Potential modification pathways for polymers containing this compound.

Conclusion and Future Directions

This compound holds considerable, albeit currently unrealized, promise as a monomer for the synthesis of advanced functional materials. The presence of the acetoxy group provides a versatile tool for chemists and material scientists to design polymers with a wide range of properties and applications, from controlled drug release systems to intelligent biomaterials. The protocols and potential applications outlined in this document are intended to serve as a foundation and inspiration for future research into this exciting and unexplored area of polymer chemistry. Further investigation is warranted to synthesize and characterize this monomer and its corresponding polymers to fully unlock their potential.

References

- 1. Hexanedioic acid, polymer with 1,3-butanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, 2-hydroxyethyl acrylate-blocked - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2'-oxybis[ethanol] [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HexA-Enzyme Coated Polymer Nanoparticles for the Development of a Drug-Delivery System in the Treatment of Sandhoff Lysosomal Storage Disease [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Acid-sensitive polymeric vector targeting to hepatocarcinoma cells via glycyrrhetinic acid receptor-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 2-Acetoxyhexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-acetoxyhexanedioic acid, a dicarboxylic acid derivative with potential applications in polymer chemistry and as a building block in organic synthesis. The following sections outline a plausible synthetic route and subsequent purification procedures, including recrystallization and column chromatography, designed to isolate the target compound with high purity.

Part 1: Synthesis Overview and Impurity Profile

A common synthetic route to this compound involves the acetylation of 2-hydroxyhexanedioic acid. This reaction typically utilizes an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Hypothetical Synthesis Reaction:

Common Impurities:

Following the synthesis, the crude product mixture is likely to contain:

-

Unreacted 2-hydroxyhexanedioic acid: The starting material may not fully react.

-

Acetic acid: A byproduct of the reaction with acetic anhydride.

-

Residual acetic anhydride: Excess acetylating agent.

-

Catalyst residues: If a catalyst (e.g., pyridine, sulfuric acid) is used.

-

Di-acetylated byproducts or oligomers: Though less likely under controlled conditions.

The purification protocols described below are designed to effectively remove these impurities.

Part 2: Purification Protocols

Two primary methods for the purification of this compound are detailed: recrystallization and column chromatography. The choice of method will depend on the scale of the purification and the desired final purity.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. For dicarboxylic acids, a common approach involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.

Experimental Protocol:

-